2-Amino-N-[(1S)-1-(hydroxymethyl)-2-methylpropyl]-3-methoxybenzamide
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Overview
Description
(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a benzamide core substituted with an amino group, a hydroxy group, and a methoxy group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoic acid and (S)-2-amino-1-hydroxy-3-methylbutane.
Amidation Reaction: The 3-methoxybenzoic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl2). The acid chloride is then reacted with (S)-2-amino-1-hydroxy-3-methylbutane to form the desired benzamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the benzamide can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s functional groups make it a valuable intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, and other biological processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s functional groups allow it to interact with various molecular targets, such as enzymes, receptors, and proteins, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate: A similar compound with a carbamate functional group instead of a benzamide.
Proline-derived 2,4-disubstituted oxazoles:
Uniqueness
(S)-2-Amino-N-(1-hydroxy-3-methylbutan-2-yl)-3-methoxybenzamide is unique due to its specific combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C13H20N2O3 |
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Molecular Weight |
252.31 g/mol |
IUPAC Name |
2-amino-N-[(2S)-1-hydroxy-3-methylbutan-2-yl]-3-methoxybenzamide |
InChI |
InChI=1S/C13H20N2O3/c1-8(2)10(7-16)15-13(17)9-5-4-6-11(18-3)12(9)14/h4-6,8,10,16H,7,14H2,1-3H3,(H,15,17)/t10-/m1/s1 |
InChI Key |
LUSWJSYINIPNJX-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@@H](CO)NC(=O)C1=C(C(=CC=C1)OC)N |
Canonical SMILES |
CC(C)C(CO)NC(=O)C1=C(C(=CC=C1)OC)N |
Origin of Product |
United States |
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